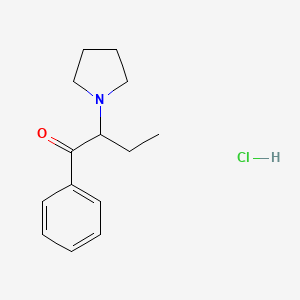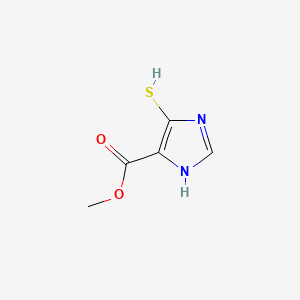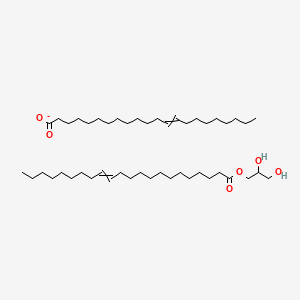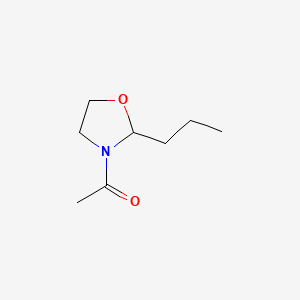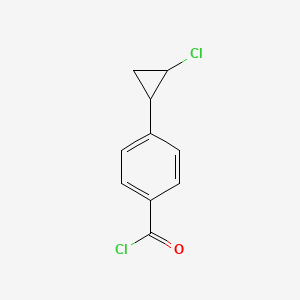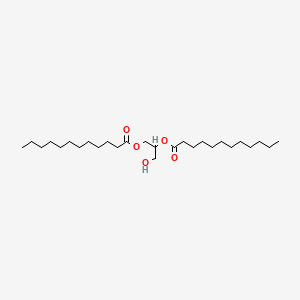
Dilaurin
Übersicht
Beschreibung
Dilaurin, also known as 1,3-dilauroylglycerol, is a diacylglycerol composed of two lauric acid molecules esterified to a glycerol backbone. It is a naturally occurring compound found in various plant and animal fats and oils. This compound is known for its surfactant properties and is used in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Dilaurin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid chemistry and enzymatic reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized as a surfactant in the formulation of cosmetics, pharmaceuticals, and food products
Wirkmechanismus
Target of Action
Dilaurin, also known as 1,2-Dilaurin, is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons It’s known that this compound interacts with catalysts like sodium carbonate (na2co3) and alumina (γ-al2o3) during the process of fast catalytic pyrolysis .
Mode of Action
The interaction of this compound with its targets primarily occurs during the process of fast catalytic pyrolysis . In this process, this compound is subjected to high temperatures (500, 550, and 600 °C) for 15 seconds in the presence of a catalyst . The catalysts, such as sodium carbonate or alumina, facilitate the conversion of this compound into other compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the process of fast catalytic pyrolysis . During this process, this compound is converted into a variety of hydrocarbons (C3 to C23) depending on the catalyst and temperature used . The use of sodium carbonate as a catalyst allows pre-cracking and partial deoxygenation of the load .
Result of Action
The result of this compound’s action during fast catalytic pyrolysis is the formation of a variety of hydrocarbons
Action Environment
The action of this compound is influenced by several environmental factors, including the presence of a catalyst and the temperature at which the reaction takes place . These factors can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Dilaurin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, monomolecular films containing 1,2-dilauroyl-rac-glycerol have been used as substrates to measure surface pressure and the effect of pancreatic procolipase and colipase on porcine pancreatic lipase activity .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in lipid metabolism. It influences cell function by participating in the synthesis and breakdown of lipids, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a substrate for lipase activity exemplifies this mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can affect metabolic flux or metabolite levels, particularly in lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilaurin can be synthesized through the direct esterification of glycerol with lauric acid. This reaction is typically carried out in a solvent-free system using lipase enzymes as catalysts. For example, Lipozyme RM IM and Novozym 435 are commonly used lipases for this purpose. The reaction is conducted at around 50°C with a vacuum-driven air bubbling operation mode to remove water and shift the equilibrium towards the formation of this compound. Under optimized conditions, a high yield of this compound can be achieved .
Industrial Production Methods
In industrial settings, this compound is produced using similar enzymatic methods but on a larger scale. The process involves the use of bioreactors where the reaction conditions can be tightly controlled to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dilaurin undergoes several types of chemical reactions, including:
Esterification: Formation of this compound from glycerol and lauric acid.
Hydrolysis: Breaking down of this compound into glycerol and lauric acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bonds to form lauric acid and other oxidation products.
Common Reagents and Conditions
Esterification: Lipase enzymes (e.g., Lipozyme RM IM, Novozym 435), temperature around 50°C, vacuum-driven air bubbling.
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, acidic or basic conditions.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol and lauric acid.
Oxidation: Lauric acid and other oxidation products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monolaurin: A monoglyceride with one lauric acid molecule esterified to glycerol.
Trilaurin: A triglyceride with three lauric acid molecules esterified to glycerol.
Glyceryl monostearate: A monoglyceride with one stearic acid molecule esterified to glycerol.
Uniqueness
Dilaurin is unique in its structure as a diacylglycerol, which allows it to exhibit properties intermediate between monoglycerides and triglycerides. This makes it particularly useful as a surfactant and in studies of lipid metabolism. Its ability to act as a substrate for lipase enzymes also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880897 | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-94-6, 27638-00-2 | |
| Record name | 1,2-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
